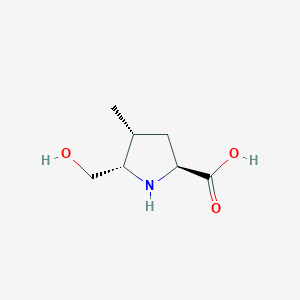

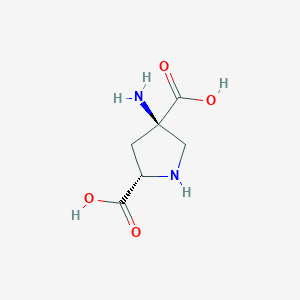

(2S,4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-DOPA-Ethylester, auch bekannt als Etilevodopa, ist ein Prodrug von Levodopa. Es wird im Magen-Darm-Trakt schnell hydrolysiert, um Levodopa und Ethanol zu produzieren. Levodopa ist ein direkter Vorläufer von Dopamin, einem wichtigen Neurotransmitter, der an verschiedenen neurologischen Funktionen beteiligt ist. L-DOPA-Ethylester wird hauptsächlich zur Behandlung der Parkinson-Krankheit eingesetzt, da es im Vergleich zu Standard-Levodopa eine verbesserte Löslichkeit und Resorptionsfähigkeit aufweist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-DOPA-Ethylester kann durch Veresterung von L-DOPA synthetisiert werden. Das Verfahren beinhaltet typischerweise die Reaktion von L-DOPA mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Salzsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Bildung der Esterbindung zu erleichtern.

Industrielle Produktionsverfahren

Im industriellen Maßstab beinhaltet die Produktion von L-DOPA-Ethylester ähnliche Veresterungsprozesse, jedoch mit optimierten Bedingungen für eine höhere Ausbeute und Reinheit. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie gewährleisten eine effiziente Produktion von hochwertigem L-DOPA-Ethylester .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-DOPA-Ethylester durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Wird schnell durch unspezifische Esterasen im Magen-Darm-Trakt hydrolysiert, um Levodopa und Ethanol zu produzieren.

Oxidation: Kann zu Chinonen oxidiert werden, die reaktive Zwischenprodukte sind.

Reduktion: Unterliegt Reduktionsreaktionen, um verschiedene reduzierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Katalysiert durch Esterasen in wässrigen Umgebungen.

Oxidation: Beinhaltet typischerweise Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Hydrolyse: Produziert Levodopa und Ethanol.

Oxidation: Bildet Chinone und andere oxidierte Derivate.

Reduktion: Ergibt reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

L-DOPA-Ethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Esterhydrolyse und andere organische Reaktionen zu untersuchen.

Biologie: Untersucht man seine Rolle bei der Synthese und dem Metabolismus von Neurotransmittern.

Medizin: Wird hauptsächlich zur Behandlung der Parkinson-Krankheit eingesetzt, um den Dopaminspiegel im Gehirn zu erhöhen. Es wird auch wegen seines Potenzials zur Behandlung anderer neurologischer Erkrankungen untersucht.

Wirkmechanismus

L-DOPA-Ethylester übt seine Wirkung aus, indem es im Magen-Darm-Trakt schnell zu Levodopa hydrolysiert wird. Levodopa überquert dann die Blut-Hirn-Schranke und wird durch das Enzym aromatische L-Aminosäure-Decarboxylase in Dopamin umgewandelt. Dieser Anstieg des Dopaminspiegels hilft, die Symptome der Parkinson-Krankheit zu lindern, indem der Verlust dopaminerger Neuronen ausgeglichen wird .

Wirkmechanismus

L-DOPA ethyl ester exerts its effects by being rapidly hydrolyzed to levodopa in the gastrointestinal tract. Levodopa then crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levodopa: Der direkte Vorläufer von Dopamin, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Carbidopa: Wird oft mit Levodopa kombiniert, um die periphere Decarboxylierung zu hemmen und die Verfügbarkeit von Levodopa im Gehirn zu erhöhen.

Benserazid: Ein weiterer peripherer Decarboxylase-Inhibitor, der in Kombination mit Levodopa eingesetzt wird.

Einzigartigkeit von L-DOPA-Ethylester

L-DOPA-Ethylester ist einzigartig aufgrund seiner verbesserten Löslichkeit und schnelleren Resorption im Vergleich zu Standard-Levodopa. Dies führt zu einem schnelleren Wirkungseintritt und möglicherweise zu verbesserten therapeutischen Ergebnissen für Patienten mit Parkinson-Krankheit .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

CAS-Nummer |

185017-71-4 |

|---|---|

Molekularformel |

C7H13NO3 |

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |

InChI-Schlüssel |

PKWPTJYOIPALSH-NGJCXOISSA-N |

SMILES |

CC1CC(NC1CO)C(=O)O |

Isomerische SMILES |

C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |

Kanonische SMILES |

CC1CC(NC1CO)C(=O)O |

Synonyme |

L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)